Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H22N2O7S and its molecular weight is 458.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used to improve monoclonal antibody production in chinese hamster ovary cells .

Mode of Action

It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular metabolic processes to enhance energy production and nutrient uptake.

Biochemical Pathways

The compound appears to influence the biochemical pathways related to cell metabolism and protein production. It increases the glucose uptake rate and intracellular ATP, which are crucial for energy production and cellular activities . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells . It does this by suppressing cell growth and enhancing both cell-specific glucose uptake rate and the amount of intracellular ATP . It also suppresses the galactosylation on a monoclonal antibody .

Actividad Biológica

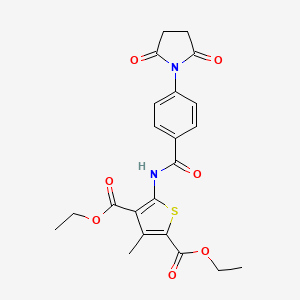

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological applications. Its structure includes a thiophene ring and a dioxopyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on monoclonal antibody production and cell viability.

Chemical Structure

The compound can be represented as follows:

This structure consists of two carboxylate groups, a thiophene ring, and a dioxopyrrolidine derivative that may influence its biological interactions.

Monoclonal Antibody Production

Recent studies have highlighted the role of related compounds in enhancing monoclonal antibody production. For instance, derivatives such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide have been shown to significantly increase the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. This enhancement is attributed to several mechanisms:

- Increased Cell-Specific Productivity : The presence of these compounds has been correlated with a 2.2-fold increase in cell-specific productivity compared to controls .

- Suppression of Cell Growth : Interestingly, while these compounds boost antibody production, they also suppress overall cell growth, suggesting a targeted stimulation of antibody synthesis over cellular proliferation .

- Altered Metabolic Activity : Enhanced glucose uptake and increased intracellular adenosine triphosphate (ATP) levels have been observed during the production process, indicating improved metabolic efficiency in antibody-producing cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that specific structural components are crucial for the biological efficacy of these compounds:

| Component | Activity Level | Notes |

|---|---|---|

| 2,5-Dimethylpyrrole | High | Most effective partial structure for enhancing productivity |

| N-(2,5-Dioxopyrrolidin-1-yl) Benzamide | Moderate | Contributes to overall activity |

| Succinimide | Low | Less impactful on productivity |

These findings suggest that optimizing the structure of such compounds could lead to further improvements in monoclonal antibody production capabilities .

Study 1: Monoclonal Antibody Production Enhancement

A study published in PLoS ONE demonstrated that the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide significantly improved monoclonal antibody yields in CHO cells. The study involved screening over 23,000 chemical compounds and identifying those that could enhance productivity without compromising cell viability .

Study 2: Metabolic Profiling

Another investigation focused on the metabolic changes induced by these compounds during antibody production. The study found that treated cells exhibited higher glucose uptake rates and ATP levels compared to untreated controls. This suggests that the compounds facilitate a more efficient energy metabolism conducive to enhanced protein synthesis .

Propiedades

IUPAC Name |

diethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-4-30-21(28)17-12(3)18(22(29)31-5-2)32-20(17)23-19(27)13-6-8-14(9-7-13)24-15(25)10-11-16(24)26/h6-9H,4-5,10-11H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUKKHZAJDRURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.